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Compound of Interest

4-(3-Bromoanilino)-4-oxobutanoic
Compound Name: _
acid

cat. No.: B1307638

An In-depth Technical Guide to 4-(3-
Bromoanilino)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 4-(3-Bromoanilino)-4-oxobutanoic acid, also known as N-(3-
bromophenyl)succinamic acid. Due to the limited availability of direct experimental data for this
specific compound, this guide leverages data from closely related analogs and computational
predictions to offer a thorough profile. This document is intended to support research and
development activities by providing key data, experimental methodologies, and insights into the
potential biological significance of this compound class.

Chemical Identity and Physical Properties

4-(3-Bromoanilino)-4-oxobutanoic acid belongs to the class of N-substituted succinamic
acids. Its structure consists of a succinic acid backbone where one of the carboxylic acid
groups is converted to an amide via reaction with 3-bromoaniline.

Table 1: Chemical Identifiers and Calculated Properties
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Property Value Source

4-(3-bromoanilino)-4-

IUPAC Name ) ] -
oxobutanoic acid
N-(3-Bromophenyl)succinamic
Synonyms ) -
acid
CAS Number Not available -
Molecular Formula C10H10BrNOs -
Molecular Weight 272.10 g/mol Calculated
Monoisotopic Mass 270.9844 Da Calculated
XLogP3-AA 1.8 Predicted
Hydrogen Bond Donor Count 2 Predicted
Hydrogen Bond Acceptor )
3 Predicted
Count
Rotatable Bond Count 4 Predicted
Topological Polar Surface Area  72.7 A2 Predicted

Table 2: Estimated Physical Properties
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Property Estimated Value Notes
Based on analogs such as N-
(3-chlorophenyl)succinamic
Melting Point 150 - 180 °C acid and 4-(3-amino-4-
bromophenyl)-4-oxobutanoic
acid (169-171 °C)[1].
Estimated based on the high
N ) melting point and presence of
Boiling Point > 300 °C (decomposes) ) )
thermally labile functional
groups.
Soluble in DMSO, DMF, and Based on the properties of
Solubility methanol. Sparingly soluble in similar N-aryl succinamic
water and ethanol. acids.
Estimated based on the pKa of
) ) succinic acid and the
pKa 4.0 - 5.0 (carboxylic acid)

electronic effects of the anilide

group.

Synthesis and Experimental Protocols

The most direct and common method for the synthesis of 4-(3-Bromoanilino)-4-oxobutanoic

acid is the acylation of 3-bromoaniline with succinic anhydride. This reaction is typically carried

out in an aprotic solvent.

General Synthesis Workflow
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General Synthesis of 4-(3-Bromoanilino)-4-oxobutanoic acid

Aprotic Solvent

3-Bromoaniline Succinic Anhydride (e.g., Toluene, THF, Acetonitrile)

Reaction Mixture

Stirring at Room Temperature
(or gentle heating)

:

Precipitation of Product

:

Filtration and Washing
(with cold solvent)

:

Drying under Vacuum

4-(3-Bromoanilino)-4-oxobutanoic acid

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(3-Bromoanilino)-4-oxobutanoic acid.
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Detailed Experimental Protocol (Adapted from a similar
synthesis)

This protocol is adapted from the synthesis of related N-aryl succinamic acids and should
provide a good starting point for the synthesis of the title compound.

Materials:

3-Bromoaniline

Succinic anhydride

Anhydrous toluene (or another suitable aprotic solvent)

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration
apparatus)

Procedure:

In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous
toluene to create a 0.5 M solution.

« To this stirring solution, add 3-bromoaniline (1.0 equivalent) portion-wise over 15 minutes at
room temperature.

» Allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress
can be monitored by Thin Layer Chromatography (TLC).

e Upon completion of the reaction, a precipitate of the product, 4-(3-Bromoanilino)-4-
oxobutanoic acid, should form.

o Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

o Collect the solid product by vacuum filtration.

e Wash the collected solid with a small amount of cold toluene to remove any unreacted
starting materials.
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e Dry the product under vacuum to a constant weight.

Purification: If necessary, the crude product can be recrystallized from a suitable solvent
system, such as ethanol/water or acetone/hexane, to achieve higher purity.

Spectral Data (Predicted and Inferred)

While experimental spectra for 4-(3-Bromoanilino)-4-oxobutanoic acid are not readily
available, the expected spectral characteristics can be inferred from the analysis of its
functional groups and data from analogous compounds.

Table 3: Predicted and Inferred Spectral Data
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Technique

Expected Peaks and Characteristics

1H NMR

- Aromatic Protons (CeHa): Multiple signals in
the & 7.0-8.0 ppm range. The substitution
pattern of the bromoaniline ring will lead to a
complex splitting pattern.- Amide Proton (NH): A
broad singlet typically downfield, & 8.0-10.0
ppm.- Methylene Protons (CH2CHz): Two triplets
in the 8 2.5-3.0 ppm range, each integrating to
2H.- Carboxylic Acid Proton (COOH): A broad
singlet, typically 4 10.0-12.0 ppm.

13C NMR

- Carbonyl Carbons (C=0): Two signals in the &
170-180 ppm range (one for the amide and one
for the carboxylic acid).- Aromatic Carbons
(CeHa): Multiple signals in the & 110-140 ppm
range. The carbon attached to the bromine will
be in the lower end of this range.- Methylene
Carbons (CH2CHz): Two signals in the d 25-35

ppm range.

IR Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad
band from 2500-3300 cm~1.- N-H Stretch
(Amide): A sharp to moderately broad peak
around 3300 cm~1.- C-H Stretch (Aromatic and
Aliphatic): Peaks around 3100-2850 cm~1.- C=0
Stretch (Carboxylic Acid and Amide): Two
strong, distinct peaks in the range of 1720-1640
cm~1.- C-N Stretch and N-H Bend (Amide):
Peaks in the 1550-1500 cm™1 region.- C-Br
Stretch: A peak in the fingerprint region, typically

below 700 cm~1.

Mass Spectrometry

- Molecular lon (M*): Expected at m/z 271 and
273 with an approximate 1:1 ratio due to the
presence of the bromine isotopes (°Br and
81Br).- Key Fragmentation Patterns: Loss of H20
(M-18), loss of COOH (M-45), and cleavage of

the amide bond.
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Biological Activity and Potential Applications

Specific biological studies on 4-(3-Bromoanilino)-4-oxobutanoic acid have not been reported
in the available literature. However, the broader class of N-substituted succinimides and
succinamic acids are known to exhibit a wide range of pharmacological activities.

Logical Relationship of Potential Biological Activities

Potential Biological Activities of N-Aryl Succinamic Acids

N-Aryl Succinamic Acid Scaffold

Potential Potential

Anti-inflammatory Antitumor Anticonvulsant

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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